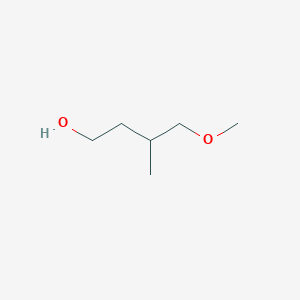
2-(1,3-Benzoxazol-2-ylsulfanyl)ethan-1-ol
描述
“2-(1,3-Benzoxazol-2-ylsulfanyl)ethan-1-ol” is a chemical compound with the molecular formula C9H9NO2S . It is also known as “Ethanol, 2-(2-benzoxazolylthio)-” and "2-(Benzo[d]oxazol-2-ylthio)ethan-1-ol" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9NO2S/c11-5-6-13-9-10-7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 195.24 g/mol . More detailed physical and chemical properties would require laboratory analysis or more specific data sources.作用机制
The mechanism of action of 2-2-(1,3-Benzoxazol-2-ylsulfanyl)ethan-1-ol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-2-(1,3-Benzoxazol-2-ylsulfanyl)ethan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been shown to have neuroprotective properties, which can protect neurons from damage and degeneration.
实验室实验的优点和局限性
One of the advantages of using 2-2-(1,3-Benzoxazol-2-ylsulfanyl)ethan-1-ol in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-2-(1,3-Benzoxazol-2-ylsulfanyl)ethan-1-ol is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 2-2-(1,3-Benzoxazol-2-ylsulfanyl)ethan-1-ol. One potential direction is the development of novel anti-inflammatory and anti-cancer drugs based on the structure of 2-2-(1,3-Benzoxazol-2-ylsulfanyl)ethan-1-ol. Another potential direction is the development of fluorescent probes for the detection of heavy metal ions in environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of 2-2-(1,3-Benzoxazol-2-ylsulfanyl)ethan-1-ol and its potential applications in various fields.
Conclusion
In conclusion, 2-(1,3-Benzoxazol-2-ylsulfanyl)ethan-1-ol is a chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential anti-inflammatory, anti-cancer, and neuroprotective properties. While there are some limitations to its use in lab experiments, further studies are needed to fully understand its mechanism of action and potential applications in the future.
科学研究应用
2-2-(1,3-Benzoxazol-2-ylsulfanyl)ethan-1-ol has been extensively studied for its potential applications in various fields. In the field of material science, it has been used as a cross-linking agent for the synthesis of polymers. In the field of environmental science, it has been used as a fluorescent probe for the detection of heavy metal ions. In the field of medicinal chemistry, it has been studied for its potential anti-cancer and anti-inflammatory properties.
属性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c11-5-6-13-9-10-7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYXZHYVWWYFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307782 | |
| Record name | 2-(2-Benzoxazolylthio)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126828-31-7 | |
| Record name | 2-(2-Benzoxazolylthio)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126828-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Benzoxazolylthio)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3377166.png)




![1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3377209.png)







